3,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
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Overview
Description
3,4-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloro-2,5-dimethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactions are typically conducted in batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce quinones or dechlorinated derivatives, respectively .
Scientific Research Applications
3,4-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: The compound is explored for its herbicidal properties, as it can inhibit the growth of certain weeds and pests.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
Compared to similar compounds, 3,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is unique due to the presence of both chlorine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. These properties make it a valuable compound for various applications in medicinal chemistry, agriculture, and materials science .
Properties
Molecular Formula |
C15H12Cl3NO3 |
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Molecular Weight |
360.6 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-13-7-12(14(22-2)6-11(13)18)19-15(20)8-3-4-9(16)10(17)5-8/h3-7H,1-2H3,(H,19,20) |
InChI Key |
FJYQYBHGUFENFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC)Cl |
Origin of Product |
United States |
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